3-Methyl-1,4-diphenyl-1H-pyrazol-5-amine
Overview
Description
3-Methyl-1,4-diphenyl-1H-pyrazol-5-amine is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, with the molecular formula C16H15N3, has a molecular weight of 249.31 g/mol . It is characterized by a pyrazole ring substituted with methyl and phenyl groups, making it a versatile scaffold in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-1,4-diphenyl-1H-pyrazol-5-amine typically involves the cyclization of appropriate hydrazine derivatives with diketones or their equivalents. One common method includes the reaction of phenylhydrazine with acetophenone under acidic conditions to form the pyrazole ring . The reaction is usually carried out in the presence of a catalyst such as acetic acid or hydrochloric acid, and the mixture is heated to facilitate cyclization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Green chemistry approaches, such as microwave-assisted synthesis and solvent-free reactions, are also explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-1,4-diphenyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the pyrazole nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: Pyrazole oxides.
Reduction: Reduced pyrazole derivatives.
Substitution: Halogenated pyrazole derivatives.
Scientific Research Applications
3-Methyl-1,4-diphenyl-1H-pyrazol-5-amine has a wide range of applications in scientific research:
Biology: The compound exhibits various biological activities, including antimicrobial, antifungal, and anticancer properties.
Industry: The compound is used in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Methyl-1,4-diphenyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: The compound can affect various signaling pathways, including those related to cell growth, apoptosis, and immune response.
Comparison with Similar Compounds
1,3-Diphenyl-1H-pyrazole: Similar structure but lacks the methyl group at the 3-position.
3-Methyl-1-phenyl-1H-pyrazole: Similar structure but lacks one phenyl group.
1,4-Diphenyl-1H-pyrazole: Similar structure but lacks the methyl group at the 3-position.
Uniqueness: 3-Methyl-1,4-diphenyl-1H-pyrazol-5-amine is unique due to the presence of both methyl and phenyl groups, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
5-methyl-2,4-diphenylpyrazol-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3/c1-12-15(13-8-4-2-5-9-13)16(17)19(18-12)14-10-6-3-7-11-14/h2-11H,17H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMKCZUXCQWLBOI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C2=CC=CC=C2)N)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50347235 | |
Record name | 3-Methyl-1,4-diphenyl-1H-pyrazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50347235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
31.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24827930 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
58314-81-1 | |
Record name | 3-Methyl-1,4-diphenyl-1H-pyrazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50347235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.